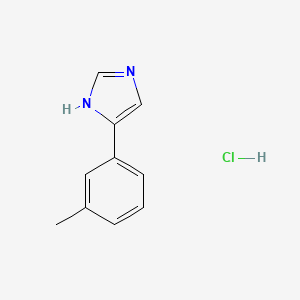

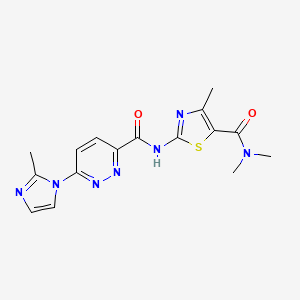

![molecular formula C10H14F3NO5 B2771221 Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid CAS No. 2219379-97-0](/img/structure/B2771221.png)

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid” is a chemical compound with the CAS Number: 2219379-97-0 . It has a molecular weight of 285.22 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3.C2HF3O2/c1-11-7(10)6-2-8(12-3-6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 285.22 .Scientific Research Applications

Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates: New Dipeptide Synthons

- Research Focus : This study discusses the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons. This compound has been shown to react with carboxylic acids and thioacids, proving its utility in peptide synthesis as a dipeptide building block (Suter, Stoykova, Linden, & Heimgartner, 2000).

Electrophile Aminierung von C‐H‐aciden Verbindungen

- Research Focus : This research explores the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acids, including malonic and cyanoacetic acid derivatives. The study categorizes five different stabilization reactions of the resulting intermediate, demonstrating the chemical versatility of the compound (Andreae, Schmitz, Wulf, & Schulz, 1992).

Regioselective Cycloaddition of C-Aryl- and C-Carbamoylnitrones

- Research Focus : This study reports on the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This highlights the compound's utility in synthesizing specific diastereoisomers (Molchanov & Tran, 2013).

Reaction of Substituted Methyl 2,3,7-Triazabicyclo[3.3.0]oct-3-ene-4-carboxylates

- Research Focus : This research discusses the reaction of substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates with iodinating agents, leading to methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates. The study showcases the compound's reactivity and potential for generating isomer mixtures (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003).

Observation of a Stable Carbocation

- Research Focus : This study presents a unique observation of a stable carbocation during a Criegee rearrangement with trifluoroperacetic acid, demonstrating the potential of this compound for selective transformations in organic synthesis (Krasutsky, Kolomitsyn, Kiprof, Carlson, & Fokin, 2000).

The Synthesis of a 2-Azabicyclo[3.1.0]hexane

- Research Focus : This paper details an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. The research shows the synthetic application of this reaction in amino acid synthesis (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

Construction of Multifunctional Modules for Drug Discovery

- Research Focus : This study reports on the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. The targeted spirocycles show promise for structural diversity in pharmaceutical research (Li, Rogers-Evans, & Carreira, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Future Directions

Properties

IUPAC Name |

methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.C2HF3O2/c1-11-7(10)6-2-8(12-3-6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNLAXRMTHIJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(CNC2)OC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

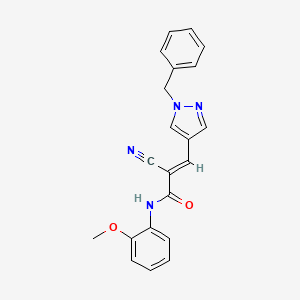

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)

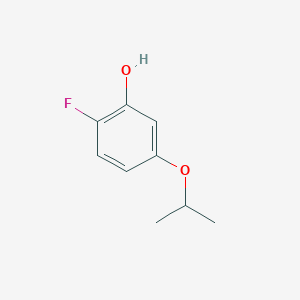

![6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2771141.png)

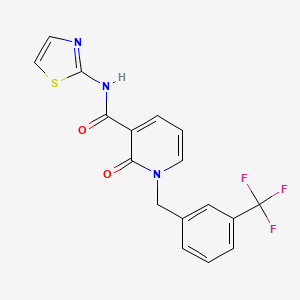

![7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2771142.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2771148.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)

![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)

![2-[(2S,4R)-4-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771154.png)

![3-[2-(4-methylpiperidin-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2771155.png)